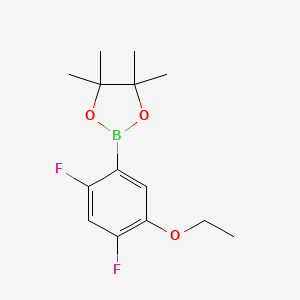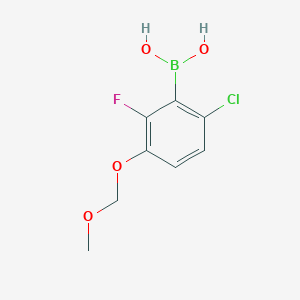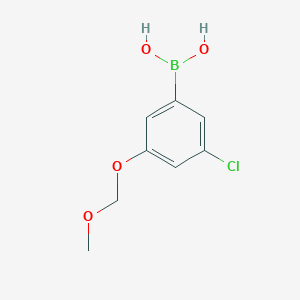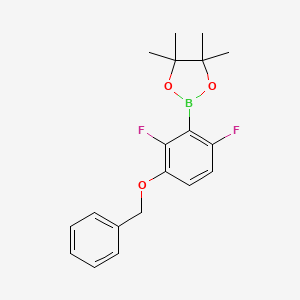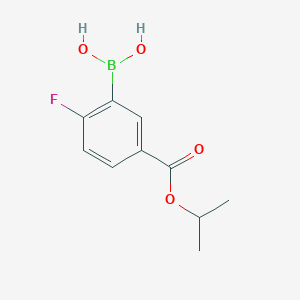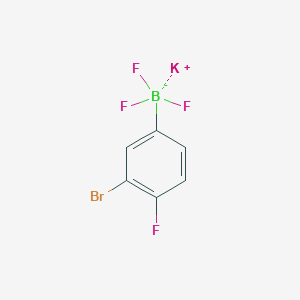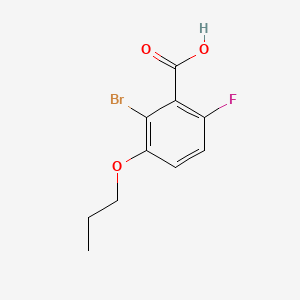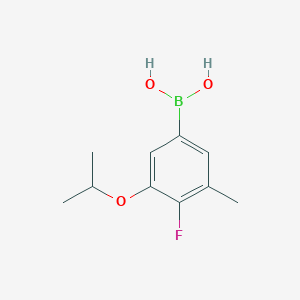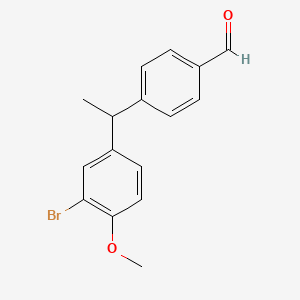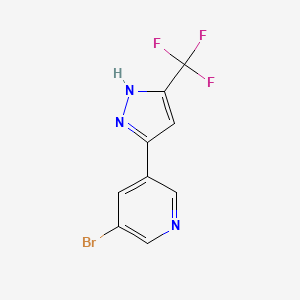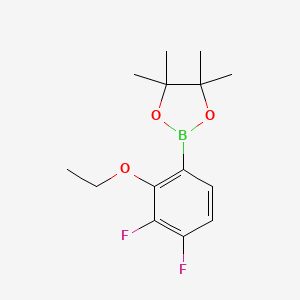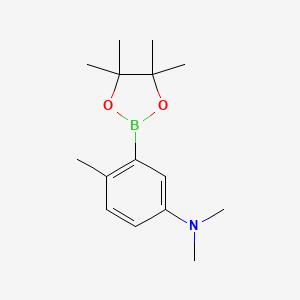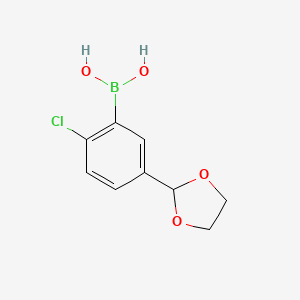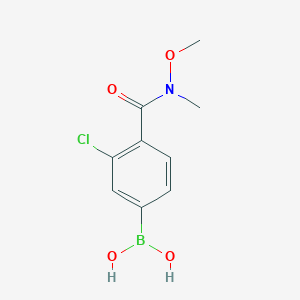
4-(N,O-Dimethylhydroxylaminocarbonyl)-3-chlorophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N,O-Dimethylhydroxylaminocarbonyl)-3-chlorophenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 3-chloro and a 4-(N,O-dimethylhydroxylaminocarbonyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,O-dimethylhydroxylaminocarbonyl)-3-chlorophenylboronic acid typically involves the following steps:
Formation of the N,O-dimethylhydroxylaminocarbonyl group: This can be achieved by reacting dimethylamine with hydroxylamine under controlled conditions to form N,O-dimethylhydroxylamine. This intermediate is then reacted with a suitable carbonyl compound to form the N,O-dimethylhydroxylaminocarbonyl group.
Introduction of the boronic acid group: The phenyl ring is functionalized with a boronic acid group through a palladium-catalyzed borylation reaction. This involves the use of a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Chlorination: The final step involves the selective chlorination of the phenyl ring at the 3-position using a chlorinating agent such as thionyl chloride or N-chlorosuccinimide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(N,O-Dimethylhydroxylaminocarbonyl)-3-chlorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the N,O-dimethylhydroxylaminocarbonyl moiety can be reduced to form corresponding alcohols.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as triethylamine or potassium carbonate.
Major Products Formed
Oxidation: Formation of boronic esters or borates.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylboronic acids with various functional groups.
Scientific Research Applications
4-(N,O-Dimethylhydroxylaminocarbonyl)-3-chlorophenylboronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential in drug discovery and development, particularly as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(N,O-dimethylhydroxylaminocarbonyl)-3-chlorophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s ability to undergo oxidation, reduction, and substitution reactions also contributes to its versatility in different chemical contexts.
Comparison with Similar Compounds
Similar Compounds
4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid: Lacks the chlorine substitution at the 3-position.
3-Chlorophenylboronic acid: Lacks the N,O-dimethylhydroxylaminocarbonyl group.
4-(N,O-Dimethylhydroxylaminocarbonyl)-2-chlorophenylboronic acid: Similar structure but with the chlorine atom at the 2-position instead of the 3-position.
Uniqueness
4-(N,O-Dimethylhydroxylaminocarbonyl)-3-chlorophenylboronic acid is unique due to the combination of its functional groups, which imparts distinct reactivity and potential applications. The presence of both the N,O-dimethylhydroxylaminocarbonyl group and the chlorine atom at the 3-position enhances its versatility in chemical synthesis and its potential as a biochemical probe.
Properties
IUPAC Name |
[3-chloro-4-[methoxy(methyl)carbamoyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClNO4/c1-12(16-2)9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5,14-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIHKOZLZOEISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N(C)OC)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
